molecular formula C12H10BrNS B2969709 4-[(4-Bromophenyl)sulfanyl]aniline CAS No. 37750-33-7

4-[(4-Bromophenyl)sulfanyl]aniline

Cat. No.: B2969709
CAS No.: 37750-33-7
M. Wt: 280.18
InChI Key: QTWFAGQWNPNBFR-UHFFFAOYSA-N
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Description

Significance of Aryl Sulfides in Contemporary Organic Synthesis and Materials Science

Aryl sulfides, particularly diaryl sulfides, are a prominent class of organosulfur compounds characterized by a sulfur atom linked to two aryl groups. These structures are not merely chemical curiosities but are integral components in a multitude of advanced scientific fields. Their significance stems from their presence in numerous natural products, biologically active molecules, and functional materials. acs.org The carbon-sulfur (C–S) bond is a key structural motif that imparts unique physicochemical properties to molecules, influencing their conformation and electronic character.

In the realm of organic synthesis , diaryl sulfides serve as crucial building blocks and versatile synthetic intermediates. acs.orgresearchgate.net The thioether linkage can be strategically manipulated; for instance, it can be oxidized to form the corresponding sulfoxides and sulfones, which are themselves important functional groups in medicinal chemistry. researchgate.net Furthermore, modern synthetic methods have utilized the thio-group to guide chemical transformations or to be replaced in ipso-substitution reactions, enhancing the utility of aromatic sulfides as synthetic scaffolds. rsc.org The development of efficient methods for constructing the C–S bond has been a major focus of chemical research. While traditional methods often required harsh conditions, contemporary organic synthesis employs a wide array of milder and more general protocols. These include transition-metal-catalyzed cross-coupling reactions (using catalysts based on palladium, copper, or rhodium), visible-light-promoted reactions, and metal-free oxidative coupling approaches. acs.orgrsc.orgorganic-chemistry.org

In materials science , the diaryl sulfide (B99878) framework is a key component in the design of advanced materials. The sulfur atom's ability to engage in conjugation and influence electronic properties makes these compounds suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics. The specific substitution pattern on the aryl rings allows for fine-tuning of the material's optical and electronic properties.

The table below summarizes some of the modern synthetic strategies used to form diaryl sulfides, reflecting the breadth of research in this area.

Synthetic Method Catalyst/Reagent Reactants Key Features
Palladium-Catalyzed Coupling Palladium complexes (e.g., with CyPF-t-Bu ligand)Aryl halides/sulfonates and thiolsHigh turnover numbers and broad functional group tolerance. organic-chemistry.org
Copper-Catalyzed Coupling Copper salts (e.g., CuI, Cu₂O)Aryl iodides and thiophenolsOften ligand-free and proceeds under relatively mild conditions. organic-chemistry.org
Rhodium-Catalyzed Deborylthiolation Rhodium catalystOrganoboron compounds and S-aryl thiosulfonatesOdorless method with mild reaction conditions, suitable for a wide range of substrates. rsc.org
Metal-Free Oxidative Coupling Iodine/peroxide systems or electrochemical methodsArylhydrazines and thiols; Anilines and thiols/disulfidesAvoids transition metal catalysts, aligning with green chemistry principles. acs.orgnih.gov

Overview of Aniline-Substituted Diarylsulfides in Chemical Research

Aniline-substituted diaryl sulfides represent a specific and highly significant subclass of aryl sulfides. These molecules contain an amino (-NH₂) group on at least one of the aryl rings, which introduces a site of nucleophilicity and a handle for further chemical modification. The presence of the aniline (B41778) moiety dramatically influences the molecule's electronic properties and reactivity, making these compounds valuable precursors and targets in various research areas. nih.govresearchgate.net

In synthetic chemistry, the amino group can undergo a wide range of transformations. For example, palladium-catalyzed amination reactions can utilize aniline derivatives to construct complex diarylamines. nih.gov The aniline group itself can be readily acylated, alkylated, or converted into a diazonium salt, which is a gateway to a vast array of other functional groups. This synthetic versatility makes aniline-substituted diaryl sulfides powerful intermediates for building more complex molecular architectures, such as N-aryl carbazoles and other heterocyclic systems. nih.govresearchgate.net

The investigation of aniline-substituted diaryl sulfides and their derivatives is also prominent in medicinal chemistry and drug discovery. The diaryl sulfide scaffold is a known pharmacophore, and the addition of an aniline group provides a key interaction point (e.g., for hydrogen bonding) with biological targets. escholarship.org Researchers have synthesized and evaluated libraries of these compounds for various therapeutic applications, including as potential anticancer agents. escholarship.orgacs.org For instance, diaryl sulfide analogues of combretastatin, which include N-heterocyclic moieties often derived from aniline precursors, have shown activity against breast cancer cell lines. escholarship.orgacs.org The specific substitution pattern, including the location of the amino group and other substituents like halogens, is critical in modulating biological activity. mdpi.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(4-bromophenyl)sulfanylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrNS/c13-9-1-5-11(6-2-9)15-12-7-3-10(14)4-8-12/h1-8H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTWFAGQWNPNBFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)SC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrNS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20958791
Record name 4-[(4-Bromophenyl)sulfanyl]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20958791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37750-33-7
Record name 4-[(4-Bromophenyl)sulfanyl]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20958791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Spectroscopic Characterization and Structural Elucidation

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy is instrumental in probing the electronic transitions within the molecule. The absorption of UV-visible light promotes electrons from lower energy molecular orbitals to higher energy ones, and the wavelengths at which these absorptions occur are characteristic of the molecule's chromophoric system.

The presence of the bromine atom, a "heavy atom," can influence the electronic absorption profile of 4-[(4-Bromophenyl)sulfanyl]aniline. This "heavy atom effect" can enhance the probability of intersystem crossing, a process where an electron in an excited singlet state transitions to a triplet state. nih.gov While this effect is often more pronounced in phosphorescence, it can also subtly affect the UV-Vis absorption spectrum. nih.govacs.org Specifically, the bromine atom's ability to promote spin-orbit coupling can lead to a slight broadening of absorption bands and potentially a small shift in their positions. uni-muenchen.de In some bromophenyl derivatives, the heavy atom effect has been noted to influence the UV-Vis absorption profiles.

Mass Spectrometry (MS) for Molecular Confirmation

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, mass spectrometry provides definitive confirmation of its molecular formula, C₁₂H₁₀BrNS. The technique involves ionizing the molecule and then separating the resulting ions based on their mass-to-charge ratio (m/z).

The mass spectrum will show a molecular ion peak [M]⁺ corresponding to the mass of the intact molecule. Due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), the molecular ion peak will appear as a characteristic doublet, with two peaks of nearly equal intensity separated by two mass units. This isotopic signature is a clear indicator of the presence of a single bromine atom in the molecule.

In addition to the molecular ion peak, the mass spectrum will exhibit a series of fragment ions resulting from the cleavage of specific bonds within the molecule. The fragmentation pattern provides valuable structural information. For a related compound, 4-[(4-Fluorophenyl)sulfanyl]aniline, cleavage at the sulfur atom results in fragments corresponding to the C₆H₄F and C₆H₄NH₂ moieties. A similar fragmentation pattern would be expected for the bromo derivative.

Single Crystal X-ray Diffraction (SC-XRD) Analysis

Single-crystal X-ray diffraction (SC-XRD) is an unparalleled technique for the precise determination of the three-dimensional atomic arrangement of a crystalline solid. unimi.itrigaku.comuhu-ciqso.es By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, a detailed model of its molecular structure and how the molecules are arranged in the crystal lattice can be obtained. mdpi.comnih.gov

SC-XRD analysis provides precise measurements of bond lengths, bond angles, and dihedral angles, which define the molecule's geometry and conformation. A key conformational feature of diaryl sulfides is the dihedral angle between the two phenyl rings. In related structures, such as 2-(phenylsulfanyl)aniline, the aniline (B41778) and phenyl rings adopt a skewed conformation with a dihedral angle of 81.31 (7)°. iucr.orgiucr.orgresearchgate.net In 4-bromo-N-(4-bromophenyl)aniline, the dihedral angle between the benzene (B151609) rings is 47.32 (5)°. nih.govnih.gov These values suggest that the two aromatic rings in this compound are not coplanar, adopting a twisted conformation to minimize steric hindrance. The C-S-C bond angle is also a critical parameter determined by SC-XRD. For instance, in 2-(phenylsulfanyl)aniline, this angle is 105.42 (10)°. iucr.orgiucr.org

Table 1: Selected Crystallographic Data for Related Compounds

CompoundDihedral Angle between Phenyl Rings (°)C-X-C Bond Angle (°)Reference
2-(Phenylsulfanyl)aniline81.31 (7)105.42 (10) (C-S-C) iucr.orgiucr.org
4-Bromo-N-(4-bromophenyl)aniline47.32 (5)128.5 (2) (C-N-C) nih.govnih.gov

This table presents data for structurally related compounds to infer potential geometric parameters for this compound.

Beyond the individual molecular structure, SC-XRD reveals how molecules of this compound pack in the solid state. This packing is governed by a network of intermolecular interactions, which can include hydrogen bonds, halogen bonds, and van der Waals forces. The amino group (-NH₂) can act as a hydrogen bond donor, potentially forming N-H···S or N-H···N hydrogen bonds with neighboring molecules. iucr.orgiucr.orgresearchgate.net In some related structures, N-H···S hydrogen bonds lead to the formation of chains. iucr.orgiucr.org

Intermolecular Interactions and Supramolecular Assembly

Hydrogen Bonding (e.g., N-H…S, N-H…N, C-H…O)

The presence of an amine (-NH₂) group in the molecule serves as a hydrogen bond donor, while the sulfur atom of the sulfanyl (B85325) bridge and the nitrogen atom of a neighboring molecule's amine group can act as hydrogen bond acceptors.

N-H…S Interactions: The potential for hydrogen bonds between the amine protons and the sulfur atom is a key feature. These interactions, while generally weaker than conventional hydrogen bonds, play a role in the conformational arrangement of the molecule.

N-H…N Interactions: Intermolecular N-H…N hydrogen bonds can form between the amine group of one molecule and the nitrogen atom of another, leading to the formation of chains or dimeric motifs within the crystal structure.

In a study of various bromonitroaniline derivatives, the insertion of an amino group was shown to significantly influence the types of interactions formed, underscoring the importance of the -NH₂ group in directing the crystal structure. nih.gov

Halogen-Halogen Interactions (e.g., Br…Br Contacts)

The bromine atom on one of the phenyl rings is capable of forming halogen-halogen contacts. These interactions occur when the distance between two bromine atoms from adjacent molecules is less than the sum of their van der Waals radii (approximately 3.70 Å).

In the crystal structure of a closely related compound, 4-bromo-N-(4-bromophenyl)aniline, a short intermolecular Br…Br contact of 3.568 (1) Å was observed. nih.gov This type of interaction is crucial for the stabilization of the crystal lattice. The nature of these contacts can be either type I, where the C-Br…Br-C angles are equal, or type II, where one angle is approximately 90° and the other is around 180°. Studies on brominated compounds often reveal the presence of these directional interactions, which are critical in crystal engineering. nih.gov

π-π Stacking Interactions

The two aromatic phenyl rings in this compound can engage in π-π stacking interactions. These non-covalent interactions are fundamental in the assembly of aromatic molecules. The geometry of these interactions can vary, leading to either a face-to-face or an offset (parallel-displaced) arrangement of the aromatic rings. The conformation of substituted diphenyl sulfides is influenced by electronic effects, which can affect the orientation of the phenyl rings and their potential for π-π stacking. researchgate.net

Interaction TypeDonorAcceptorTypical Distance (Å)
Hydrogen Bond N-HSVariable
Hydrogen Bond N-HN~2.9 - 3.2
Halogen Bond C-BrBr< 3.70
π-π Stacking Phenyl RingPhenyl Ring~3.3 - 3.8

Computational Chemistry and Theoretical Investigations of 4 4 Bromophenyl Sulfanyl Aniline

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

Solvent Effects on Excitation Energies (e.g., Polarizable Continuum Models)

The influence of the solvent environment on the electronic excitation energies of a molecule is a critical aspect of its characterization, particularly for applications in materials science and photochemistry. The Polarizable Continuum Model (PCM) is a widely used computational method to simulate these solvent effects. mdpi.com In this model, the solute molecule is placed within a cavity in a continuous dielectric medium that represents the solvent. rsc.orgnih.gov This approach allows for the calculation of how the solvent's polarity affects the molecule's electronic transitions.

For aromatic amines like aniline (B41778) and its derivatives, the surrounding solvent can significantly alter the energy required for electronic excitation (S0 → S1 transition). kyushu-u.ac.jp The nature of the solvent—whether it is polar or non-polar, protic or aprotic—determines the extent of stabilization of the ground and excited states. Time-Dependent Density Functional Theory (TD-DFT) is commonly used in conjunction with PCM to predict vertical excitation energies. rsc.org

In the case of 4-[(4-bromophenyl)sulfanyl]aniline, the amino group (-NH₂) acts as an electron donor and the bromophenylsulfanyl group can influence the electronic distribution across the molecule. The interaction with solvent molecules can lead to shifts in the absorption spectra.

Polar Solvents: Polar solvents are expected to induce a noticeable shift in the excitation energies. For aniline, polar solvents generally cause a blue shift (hypsochromic shift) in the absorption spectrum due to the stabilization of the ground state through hydrogen bonding with the lone pair of electrons on the nitrogen atom. kyushu-u.ac.jp

Non-Polar Solvents: In non-polar solvents, the interactions are weaker, and the excitation energies are closer to those observed in the gas phase.

TD-DFT calculations combined with a PCM approach, such as the integral equation formalism variant (IEF-PCM), can provide quantitative predictions of these solvatochromic shifts. tandfonline.com Studies on similar molecules demonstrate that as solvent polarity increases, the excitation energy can be significantly altered, which is crucial for tuning the optical properties of the material. mdpi.com

SolventDielectric Constant (ε)Predicted Excitation Energy (eV)Predicted λ_max (nm)
Gas Phase1.0LowerHigher
Toluene (B28343)2.38
Acetonitrile37.5
Methanol32.7↑↑↓↓

Non-Linear Optical (NLO) Properties Calculations (e.g., First Hyperpolarizability)

Non-linear optical (NLO) materials are of great interest for applications in photonics and optoelectronics, such as frequency conversion and optical switching. The NLO response of a molecule is characterized by its hyperpolarizabilities. The first hyperpolarizability (β) is a key indicator of the second-order NLO activity. tandfonline.com Molecules with significant NLO properties often possess a donor-π-acceptor (D-π-A) structure, which facilitates intramolecular charge transfer (ICT) upon excitation. researchgate.net

For this compound, the amino group (-NH₂) serves as an electron donor, while the bromophenyl group, influenced by the sulfur bridge, acts as the acceptor part of the system. The π-conjugated phenyl rings facilitate the charge transfer between the donor and acceptor ends. Computational chemistry, particularly DFT, is a powerful tool for calculating the first hyperpolarizability. researchgate.net

The calculation of NLO properties is sensitive to the chosen level of theory and basis set. tandfonline.com Studies on substituted anilines have shown that modifications to the donor and acceptor groups, as well as the length of the π-conjugation, can dramatically increase the first hyperpolarizability. mq.edu.au The presence of a bromine atom can also enhance NLO properties through the heavy atom effect. The calculation of β involves determining the components of the hyperpolarizability tensor (β_xxx, β_xyy, β_xzz, etc.) and then computing the total magnitude.

The total first hyperpolarizability (β_tot) is calculated using the following equation: β_tot = (β_x² + β_y² + β_z²)^½ where β_i (i = x, y, z) are the components of the hyperpolarizability along the respective axes.

Computational studies on similar donor-acceptor molecules have demonstrated that they can exhibit significant second-order NLO responses. researchgate.netnih.gov The aniline-to-halophenyl charge transfer is a key mechanism for the NLO behavior in these compounds. researchgate.net

Table 2: Calculated First Hyperpolarizability Components (Illustrative) Note: The values in this table are representative examples based on computational studies of similar aniline derivatives and are intended for illustrative purposes.

PropertyValue (a.u.)
β_x4500
β_y-350
β_z150
β_tot ~4515

Thermochemical and Global Reactivity Indices

Thermochemical parameters and global reactivity indices, derived from the energies of frontier molecular orbitals (HOMO and LUMO), provide a theoretical framework for understanding the stability and chemical reactivity of a molecule. acs.orgresearchgate.net These descriptors are calculated using DFT methods.

Thermochemical Properties: Thermodynamic functions such as enthalpy (H), entropy (S), and Gibbs free energy (G) can be calculated from vibrational frequency analysis at a given temperature. These values are essential for predicting the spontaneity of reactions and the stability of the compound.

Global Reactivity Descriptors: These indices are derived from the energies of the Highest Occupied Molecular Orbital (E_HOMO) and the Lowest Unoccupied Molecular Orbital (E_LUMO).

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO (ΔE = E_LUMO - E_HOMO) is a crucial indicator of kinetic stability. A larger gap implies higher stability and lower chemical reactivity. researchgate.net

Ionization Potential (I): Approximated as I ≈ -E_HOMO.

Electron Affinity (A): Approximated as A ≈ -E_LUMO.

Chemical Hardness (η): A measure of resistance to charge transfer, calculated as η = (I - A) / 2.

Chemical Potential (μ): The negative of electronegativity, calculated as μ = -(I + A) / 2.

Electrophilicity Index (ω): A measure of the energy lowering upon accepting maximal electron charge from the environment, calculated as ω = μ² / (2η). researchgate.netresearchgate.net

Nucleophilicity Index (N): Describes the electron-donating capability of a molecule. rsc.orgmdpi.com

For this compound, the HOMO is typically localized on the electron-rich amino and sulfanyl (B85325) parts of the molecule, while the LUMO is distributed over the phenyl rings. The calculated values of these indices help in predicting how the molecule will interact with other chemical species, such as electrophiles and nucleophiles.

Table 3: Calculated Thermochemical and Global Reactivity Indices (Illustrative) Note: These values are representative and based on DFT calculations for analogous compounds.

ParameterDefinitionIllustrative Value
E_HOMOEnergy of Highest Occupied Molecular Orbital-5.8 eV
E_LUMOEnergy of Lowest Unoccupied Molecular Orbital-1.2 eV
ΔE (HOMO-LUMO Gap) E_LUMO - E_HOMO4.6 eV
Ionization Potential (I)-E_HOMO5.8 eV
Electron Affinity (A)-E_LUMO1.2 eV
Chemical Hardness (η)(I - A) / 22.3 eV
Chemical Potential (μ)-(I + A) / 2-3.5 eV
Electrophilicity Index (ω) μ² / (2η)2.66 eV

Derivatization Strategies and Synthetic Applications

Derivatization for Enhanced Analytical Detection and Separation

Derivatization is a chemical modification process used to convert an analyte into a product with properties that are better suited for a specific analytical method, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). sdiarticle4.comgreyhoundchrom.com For compounds like 4-[(4-Bromophenyl)sulfanyl]aniline, derivatization of the primary amine can improve detectability, increase retention in reverse-phase HPLC by making the product more hydrophobic, and enhance volatility for GC analysis. sdiarticle4.comlibretexts.org

The primary amine group of this compound is a prime target for derivatization through several common methods, including acylation, alkylation, and silylation.

Acylation: This process involves the reaction of the amine with an acylating agent, such as an acyl chloride or anhydride (B1165640), to form an amide. gcms.cz For instance, acetic anhydride can be used to form the corresponding acetate (B1210297) derivative. gcms.cz Fluorinated anhydrides, like trifluoroacetic anhydride (TFAA), are particularly useful as they produce highly volatile derivatives that are ideal for GC analysis with sensitive detectors like the electron capture detector (ECD). gcms.cz The introduction of a chromophore through acylation, for example by using benzoyl chloride, can convert the amine into an ester derivative that is easily detectable by UV-Vis spectrophotometry. libretexts.org

Alkylation: Alkylation introduces an alkyl group to the amine, which can reduce its polarity. gcms.cz Reagents like N,N-dimethylformamide dimethylacetal (DMFDA) can react with primary amines to form N,N-dimethylaminomethylene derivatives. libretexts.org For enhanced detection, halogenated alkylating agents such as pentafluorobenzyl bromide (PFB-Br) are employed, which add a pentafluorobenzyl group to the amine, significantly improving the response of an ECD. libretexts.org

Silylation: Silylation is a common derivatization technique for GC analysis where an active hydrogen on the amine is replaced by a silyl (B83357) group, typically trimethylsilyl (B98337) (TMS). Reagents like N,O-Bis(trimethylsilyl)acetamide (BSA) and N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are highly reactive and widely used for this purpose. gcms.cz For amines, a stronger silylating reagent like N-methyl-N-(t-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) can be used to form tert-butyldimethylsilyl (TBDMS) derivatives, which are notably more stable to hydrolysis than their TMS counterparts. gcms.cz

Table 1: Common Derivatization Methods for Primary Amines

Derivatization Method Reagent Class Example Reagent Derivative Type Analytical Advantage
Acylation Acyl Anhydrides Trifluoroacetic anhydride (TFAA) Trifluoroacetamide Volatile, good for GC-ECD gcms.cz
Acyl Chlorides Benzoyl Chloride Benzamide UV-active, good for HPLC-UV libretexts.org
Alkylation Formamide Acetals DMF Dimethylacetal (DMFDA) N,N-dimethylaminomethylene Reduces polarity libretexts.org
Halogenated Alkyls Pentafluorobenzyl Bromide (PFB-Br) N-Pentafluorobenzyl High ECD response libretexts.org
Silylation Silyl Amides BSTFA Trimethylsilyl (TMS) Volatile, good for GC gcms.cz
Silyl Amides MTBSTFA t-Butyldimethylsilyl (TBDMS) High stability gcms.cz

The efficiency of derivatization reactions often depends on the appropriate use of catalysts and optimized reaction conditions.

Catalysts in Acylation and Alkylation: In acylation reactions involving primary aromatic amines, dehydrating catalysts like 1-ethyl-3-(3-dimethylaminopropyl)-carbodiimide (B8375161) (EDC) can be used to facilitate the condensation reaction and form stable derivatives. nih.gov For alkylation, Lewis acids such as aluminum chloride are effective catalysts. google.com The reaction of an aniline (B41778) with an alkylating agent in the presence of an aluminum halide forms a complex that facilitates alkylation, often at mild temperatures ranging from -30 to 40°C. google.com Aniline-based catalysts, such as anilinium chloride, have also been shown to significantly enhance the rate of derivatization reactions for analytical purposes. nih.gov

Catalysts in Silylation: The derivatization of amines by silylation can be assisted by catalysts. For example, trimethylchlorosilane (TMCS) is often added to silylating reagents like BSTFA to increase their reactivity and assist in the derivatization of less reactive amines. gcms.cz Similarly, tert-butyldimethylchlorosilane (TBDMCS) can act as a catalyst when used with MTBSTFA for the derivatization of amines. gcms.cz

Metal Catalysts: More advanced methods for the functionalization of amines involve transition metal catalysts. Iridium complexes, such as [Ir(cod)Cl]₂, have been reported to catalyze the N-H insertion of diazo reagents into aromatic amines under mild conditions. acs.org Iron catalysts, like FeI₂, have been used in photocatalyzed radical C-N coupling reactions to construct tertiary amines from nitroaromatics and carboxylic acids. researchgate.net

Reaction Conditions: Derivatization conditions are optimized to ensure complete reaction and avoid degradation of the analyte. For example, alkylation with aluminum chloride as a catalyst is preferably carried out at atmospheric pressure and temperatures below 150°C, often in a chlorinated aliphatic hydrocarbon solvent like 1,2-dichloroethane. google.com Fluorescent derivatization reactions are often rapid, taking place in solvents like acetonitrile, sometimes with a basic catalyst, at controlled temperatures. nih.gov

Role as Precursors in the Synthesis of Complex Organic Molecules

This compound is a valuable building block in organic synthesis, serving as a starting material for a wide array of more complex molecules, including dyes and various heterocyclic systems. chemicalbook.comlookchem.com

The structure of this compound, containing a primary aromatic amine, makes it an ideal precursor for azo dyes and certain heterocyclic compounds like dihydroquinazolines. chemicalbook.com

Azo Dyes: Azo dyes, characterized by the Ar-N=N-Ar' functional group, are a major class of industrial colorants. cuhk.edu.hk Their synthesis typically involves a two-step process. First, the primary aromatic amine of a precursor like this compound is converted into a diazonium salt. This is achieved through diazotization, a reaction with nitrous acid (HONO), which is usually generated in situ from sodium nitrite (B80452) and a strong acid like HCl at low temperatures (0–5 °C). unb.canih.gov The resulting diazonium salt is then coupled with an electron-rich aromatic compound (a coupling component), such as a phenol (B47542) or another aniline derivative, to form the brightly colored azo dye. unb.canih.gov The specific substituents on the aromatic rings determine the final color and properties of the dye. cuhk.edu.hk

Dihydroquinazolines: Dihydroquinazolines are a class of heterocyclic compounds with various biological activities. 4-Bromoaniline (B143363), a closely related compound, is known to be a precursor in their synthesis. chemicalbook.com A common synthetic route involves the reaction of an aniline derivative with an aldehyde or ketone. For example, the reaction of an aniline with an aldehyde in the presence of a catalyst can lead to the formation of the dihydroquinazoline (B8668462) ring system. rsc.org

Sulfonamides (R-SO₂-NH-R') are an important class of compounds with a wide range of pharmacological activities. frontiersrj.com The amino group of this compound can be readily converted into a sulfonamide.

The most common method for synthesizing sulfonamides involves the reaction of a primary or secondary amine with a sulfonyl chloride (R-SO₂Cl) in the presence of a base. frontiersrj.com In this reaction, the amine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride and displacing the chloride ion. The base is used to neutralize the HCl formed during the reaction. frontiersrj.com

For example, this compound could react with various arylsulfonyl chlorides to produce a diverse library of sulfonamide derivatives. This approach is fundamental in medicinal chemistry for creating new therapeutic agents. google.comresearchgate.net The synthesis of N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine derivatives, for instance, involves the acylation of an amino acid with 4-[(4-bromophenyl)sulfonyl]benzoyl chloride, showcasing the formation of a stable amide linkage to a sulfonyl-containing moiety. mdpi.com

Nitrogen-containing heterocycles are core structures in a vast number of pharmaceuticals and functional organic materials. acs.orgnih.gov The reactive amine of this compound and its derivatives serve as key starting points for building these complex ring systems.

Triazoles: 1,2,4-Triazoles can be synthesized from aniline precursors. For example, 4-bromoaniline is a starting material for the synthesis of 4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol. mdpi.comresearchgate.net This involves a multi-step sequence, often beginning with the formation of a thiosemicarbazide, followed by cyclization. The resulting triazole can then be further functionalized. mdpi.comresearchgate.net

Oxazoles and Oxazolones: Derivatives of this compound can be used to synthesize oxazole-containing structures. For instance, N-acylated amino acids derived from a 4-[(4-bromophenyl)sulfonyl]phenyl moiety can undergo intramolecular cyclodehydration to form 4H-1,3-oxazol-5-ones. mdpi.commdpi-res.com These oxazolones are themselves reactive intermediates that can be used to prepare other heterocycles. mdpi.com

Quinazolines and Quinoxalines: The synthesis of quinazolin-4(3H)-ones can be achieved through the condensation of an aniline derivative with other reagents. researchgate.net Furthermore, complex heterocyclic systems linking multiple rings, such as indolo-triazolo-pyridazinethiones, can be coupled with linkers like 2,3-bis(bromomethyl)quinoxaline (B1328767) to create large, multi-ring structures. mdpi.com This highlights the utility of amine-derived heterocycles as platforms for constructing advanced molecular architectures.

Table 2: Synthetic Applications of this compound as a Precursor

Target Molecule Class Key Intermediate/Reaction Reagents & Conditions Reference
Azo Dyes Diazotization, Azo Coupling NaNO₂, HCl (0-5°C); then Ar'-H (phenol/aniline) chemicalbook.comunb.ca
Dihydroquinazolines Condensation/Cyclization Aldehyde/Ketone, Catalyst chemicalbook.comrsc.org
Sulfonamides Sulfonylation of Amine R-SO₂Cl, Base frontiersrj.com
1,2,4-Triazoles Thiosemicarbazide formation, Cyclization Isothiocyanate, Hydrazide, Acyl Chloride mdpi.comresearchgate.net
1,3-Oxazol-5-ones Intramolecular Cyclodehydration N-Acyl amino acid, Dehydrating agent (e.g., Ethyl Chloroformate) mdpi.com
Quinoxalines Alkylation/Coupling Heterocyclic thiol, 2,3-bis(bromomethyl)quinoxaline, Base (K₂CO₃) mdpi.com

Modifications for Tailored Electronic Properties

The electronic characteristics of this compound can be systematically modified through targeted derivatization strategies. These modifications are crucial for fine-tuning the molecule's performance in various applications, particularly in materials science and medicinal chemistry, where properties like electron transport, redox potential, and intermolecular interactions are paramount. The core structure, featuring a bromo-substituted phenyl ring linked by a sulfur bridge to an aniline moiety, offers multiple sites for chemical alteration, including the amino group, the aromatic rings, and the sulfur atom itself.

Another approach to tailoring the electronic properties is through the synthesis of more complex heterocyclic derivatives. Starting from 4-bromoaniline, a multi-step synthesis can yield 4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol. mdpi.comresearchgate.net This triazole derivative can then be further functionalized, for example, through S-alkylation, to introduce additional chemical diversity and electronic modulation. mdpi.comresearchgate.net

The electronic properties of analogous diaryl sulfide (B99878) structures are also informative. For instance, replacing the bromine atom with fluorine in the related compound 4-[(4-Fluorophenyl)sulfanyl]aniline has been shown to impart distinct electronic and steric properties. Fluorine's high electronegativity enhances the reactivity and stability of the molecule. This suggests that halogen substitution on the phenyl ring is a viable strategy for tuning the electronic characteristics of this compound.

The following table summarizes some of the reported derivatives of this compound and related structures, highlighting the modifications and their synthetic context.

Derivative Name Modification from Parent Compound Synthetic Approach Reference
2-{4-[(4-Bromophenyl)sulfonyl]benzamido}-3-methylbutanoic acidAcylation of the amino group with 4-[(4-bromophenyl)sulfonyl]benzoyl chloride and subsequent reaction with L-valine.Schotten–Baumann-type N-acylation. mdpi.com
2-{4-[(4-Bromophenyl)sulfonyl]phenyl}-4-isopropyl-4H-1,3-oxazol-5-oneIntramolecular cyclodehydration of the corresponding N-acyl-L-valine derivative.Reaction with ethyl chloroformate and 4-methylmorpholine. mdpi.com
(±)-2-{[4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenyl-1-ethanolFormation of a triazole ring system from 4-bromoaniline, followed by S-alkylation and reduction.Multi-step synthesis involving cyclization, S-alkylation, and reduction. mdpi.comresearchgate.net
4-Chloro-N-[(3-(4-bromophenyl)-1-(phenylsulfonyl)-1H-pyrazol-4-yl)methyl]anilineIntroduction of a substituted pyrazole (B372694) moiety and a chloro group on the aniline ring.Synthesis of a pyrazole intermediate followed by coupling with 4-chloroaniline. frontiersin.org
4-Bromo-N-[(3-(4-bromophenyl)-1-(phenylsulfonyl)-1H-pyrazol-4-yl)methyl]anilineIntroduction of a substituted pyrazole moiety and an additional bromo group on the aniline ring.Synthesis of a pyrazole intermediate followed by coupling with 4-bromoaniline. frontiersin.org
4-Methyl-N-[(3-(4-bromophenyl)-1-(phenylsulfonyl)-1H-pyrazol-4-yl)methyl]anilineIntroduction of a substituted pyrazole moiety and a methyl group on the aniline ring.Synthesis of a pyrazole intermediate followed by coupling with 4-methylaniline. frontiersin.org

Applications in Advanced Materials Science

Role as Building Blocks in Organic Electronic Materials

The distinct electronic properties conferred by the bromo-phenyl group, the sulfur atom, and the aniline (B41778) nitrogen position 4-[(4-Bromophenyl)sulfanyl]aniline as a versatile component for organic electronic devices. These functional groups can be independently or collectively harnessed to fine-tune the electronic energy levels and charge transport characteristics of materials.

While direct reports on the application of this compound in OLEDs are not prominent, the characteristics of its constituent parts suggest a potential role. For instance, bromine-substituted triphenylamine (B166846) derivatives have been shown to enhance hole mobility in hole transport materials (HTMs) for green phosphorescent OLEDs, leading to devices with low operating voltages and high luminous efficiencies. rsc.org The presence of the bromine atom in this compound could similarly contribute to improved hole-transport properties. rsc.org Furthermore, carbazole (B46965) derivatives, which share structural similarities with the aniline moiety, are widely used as emissive layers in OLEDs, with some demonstrating impressive external quantum efficiencies. mdpi.com The combination of the electron-donating aniline and the potential for tuning through the bromo-phenyl group could be explored for developing new emitter or host materials.

A study on tetra-/triphenylethene-substituted 9,9-dimethylacridine derivatives, some containing bromo-phenyl groups, demonstrated their application as emitters in both non-doped and doped OLEDs, achieving deep-blue electroluminescence. mdpi.com This highlights the utility of the bromo-phenyl moiety in designing emissive materials. mdpi.com

In the realm of perovskite solar cells (PSCs), the development of efficient and stable hole-transporting materials (HTMs) is critical. The structural features of this compound align well with the requirements for HTMs. Sulfur-rich HTMs have been shown to enhance the stability of perovskite solar cells through Pb-S interactions, which can promote uniform crystal growth of the perovskite layer. researchgate.net Materials with a sulfur-rich terthiophene core have demonstrated good hole-transporting properties and contributed to improved device performance. nih.govnih.gov The thioether linkage in this compound could potentially offer similar benefits.

Furthermore, aniline-based materials are being explored as effective HTMs in organic solar cells, offering an alternative to the commonly used PEDOT:PSS due to enhanced stability. rsc.orgresearchgate.net Zinc porphyrin–ethynylaniline conjugates have also been successfully employed as HTMs in PSCs, achieving high power conversion efficiencies. acs.org The aniline group in this compound provides a site for further chemical modification to optimize the energy level alignment with the perovskite absorber layer, a crucial factor for efficient hole extraction. researchgate.netrsc.org

The efficiency of organic electronic devices is heavily dependent on the performance of the hole transport layer (HTL), which facilitates the injection and transport of positive charge carriers. The molecular structure of this compound suggests its potential as a precursor for designing novel HTL materials. The triphenylamine unit, a larger analogue of the aniline group, is a well-established building block for HTMs due to its excellent hole-transporting capabilities. rsc.orgrsc.org

Research on aniline-based HTMs for organic solar cells has shown that they can lead to high power conversion efficiencies and improved device stability. rsc.org The presence of the sulfur atom in the thioether bridge can also play a crucial role. Sulfur-containing polymers have been investigated as HTMs in dye-sensitized and perovskite solar cells, with studies showing that the inclusion of sulfur can enhance hole conductivity. diva-portal.org The combination of the aniline and thioether functionalities in this compound could therefore lead to materials with optimized properties for charge carrier injection and transport.

Functional Group Potential Role in Hole Transport Supporting Evidence
AnilineElectron-donating, facilitates hole transport, site for modification.Aniline-based materials used as HTLs in organic solar cells. rsc.orgresearchgate.net
Thioether (Sulfur)Enhances stability through Pb-S interactions in PSCs, can improve hole conductivity.Sulfur-rich materials improve perovskite stability and performance. researchgate.netnih.govnih.gov
Bromo-phenylCan improve hole mobility.Bromine-substituted triphenylamine derivatives show enhanced hole mobility in OLEDs. rsc.org

Integration into Conjugated Polymers and Small Molecules

The reactive sites on this compound, namely the aniline nitrogen and the bromine atom, make it a valuable monomer for the synthesis of novel conjugated polymers and small molecules. The bromine atom is particularly useful as it allows for participation in various cross-coupling reactions, such as Suzuki and Heck couplings, which are fundamental in the synthesis of conjugated materials. epa.govtandfonline.com

For example, polymers containing bromophenyl groups have been synthesized and shown to possess interesting photoluminescent and electroluminescent properties. epa.govresearchgate.net The incorporation of a thioether linkage and an aniline group could further modulate the electronic and optical properties of the resulting polymers, potentially leading to materials with applications in organic electronics. The aniline group can also be a site for polymerization, as seen in the development of oligoaniline-based materials. rsc.org

Contribution to Covalent Organic Frameworks (COFs) and Supramolecular Architectures

Covalent organic frameworks (COFs) are a class of crystalline porous polymers with well-defined structures and high surface areas. researchgate.net The designability of COFs allows for the precise integration of functional organic units into extended networks. researchgate.net

The aniline and bromo-phenyl functionalities of this compound make it a suitable building block for the construction of COFs. Aniline and its derivatives are commonly used as monomers in the synthesis of imine-linked COFs, which are formed through the reaction of amines with aldehydes. rsc.org The bromine atom can be used to functionalize the COF post-synthetically or can be a reactive site for polymerization. For instance, post-synthetic modification of COFs has been achieved through reactions involving bromo-functionalized precursors. mdpi.com

The development of COFs with specific optoelectronic properties requires careful selection of the building blocks. The incorporation of electron-donating or electron-withdrawing groups into the COF structure can tune the bandgap and charge transport properties. uni-muenchen.de The aniline group in this compound is an electron-donating moiety, which could be combined with electron-withdrawing linkers to create donor-acceptor type COFs. This strategy is often employed to achieve materials with desired electronic characteristics for applications in areas like photocatalysis and sensing. uni-muenchen.de

The thioether linkage could also impart interesting properties to a COF. While less common than other linkages, the flexibility and electronic nature of the sulfide (B99878) bond could influence the packing and electronic communication between the layers of a 2D COF. The principles of reticular chemistry, which guide the design of COFs, would allow for the predictable assembly of this compound-derived units into ordered, porous structures with tailored functionalities. researchgate.net

Influence on Stacking and Photoluminescence Properties within Frameworks

The arrangement of molecular components within crystalline frameworks, such as metal-organic frameworks (MOFs) and covalent organic frameworks (COFs), dictates their bulk properties, including their photoluminescence. The integration of specific organic linkers can control the stacking geometry and, consequently, the electronic and optical behavior of the material.

While direct studies on this compound within such frameworks are not extensively documented, the influence of its constituent parts—aryl thioethers and anilines—provides significant insight. Aryl thioethers have been identified as novel luminophores exhibiting aggregation-induced emission (AIE) and phosphorescence. researchgate.net The presence of sulfur's lone pair electrons can facilitate intersystem crossing, which is crucial for phosphorescence. researchgate.net In the solid state or in aggregated forms, these molecules can display remarkable fluorescence and long-lived phosphorescence. researchgate.net The stacking of aromatic rings is a key factor in these phenomena. The nature of this stacking can be influenced by various non-covalent interactions, including π-π stacking, C-H···π interactions, and, in the case of aniline derivatives, hydrogen bonding. rsc.orgresearchgate.net

The crystal structure of related aryl thioether anilines reveals that intermolecular forces, such as N-H···S hydrogen bonds, can dictate the packing arrangement, sometimes favoring chain-like formations over π-stacked layers. researchgate.net The specific geometry, including the dihedral angle between the two aromatic rings connected by the sulfur atom, is a critical parameter. researchgate.net In frameworks, controlling the stacking distance and orientation of these linkers is a known strategy to tune photophysical properties. For instance, reducing the stacking distance in COFs has been shown to lead to significantly extended photoluminescence lifetimes. sci-hub.se Therefore, the incorporation of this compound as a linker in a framework could introduce unique photoluminescent properties, potentially modulated by the interplay of π-stacking guided by the aryl rings and hydrogen bonding involving the aniline group. researchgate.netsci-hub.se The presence of the heavy bromine atom could further influence these properties through the heavy-atom effect, potentially enhancing phosphorescence.

Catalytic Ligands and Metal Complex Formation

The nitrogen and sulfur atoms in this compound provide two potential coordination sites, making it an attractive ligand for the synthesis of transition metal complexes with applications in catalysis.

Design of Transition Metal Complexes with Sulfur- and Nitrogen-Based Ligands

The synthesis of transition metal complexes with ligands containing both sulfur (thioether) and nitrogen (aniline) donors is a well-established field for creating robust catalysts. researchgate.netthieme-connect.com The aniline group can act as a simple N-donor or can be derivatized, for instance, into a Schiff base, to form multidentate ligands that chelate to a metal center. researchgate.netbohrium.com The thioether sulfur atom can also coordinate to a metal, acting as a soft donor that forms strong bonds with late transition metals like palladium. researchgate.netacs.org

The design of such complexes often involves the reaction of the ligand with a metal salt. For example, Schiff bases derived from anilines can be complexed with various transition metals, including Co(II), Ni(II), and Cu(II), to form complexes with defined geometries, such as octahedral or square planar. researchgate.netbohrium.com In the context of this compound, the aniline nitrogen can coordinate to a metal center, and the thioether sulfur could either remain a pendant group or participate in chelation, depending on the steric and electronic environment. Ligands where the thioether group is designed to coordinate to the metal have shown enhanced stability and catalytic activity. researchgate.netacs.org The synthesis of palladium(II) complexes with thioether-functionalized N-heterocyclic carbene (NHC) ligands, for example, has demonstrated that the coordination of the sulfur atom to the metal center is beneficial for catalytic performance. researchgate.netacs.org While specific complexes of this compound are not widely reported, the principles of coordination chemistry suggest its viability as a bidentate or monodentate ligand in forming stable transition metal complexes. researchgate.netcaltech.edu

Exploration of Catalytic Activities in Organic Transformations

Transition metal complexes, particularly those of palladium, are workhorses in organic synthesis for facilitating carbon-carbon bond formation. The Suzuki-Miyaura and Heck cross-coupling reactions are prime examples. mdpi.comresearchgate.net The this compound molecule contains a bromophenyl group, which is a standard substrate for these reactions.

In the Suzuki-Miyaura reaction, an aryl halide is coupled with an organoboron compound in the presence of a palladium catalyst and a base. The electronic nature of the aryl halide influences the reaction rate; electron-withdrawing groups tend to increase reactivity, while electron-donating groups, like the amino group in aniline, can decrease it. researchgate.netmdpi.com Studies on 4-bromoaniline (B143363) have shown that it can successfully undergo Suzuki coupling, although sometimes requiring higher temperatures or longer reaction times compared to more activated aryl bromides. researchgate.netmdpi.com

Table 1: Examples of Suzuki-Miyaura Coupling Reactions with Bromoaniline Derivatives
Aryl HalideCoupling PartnerCatalystBaseSolventYield (%)Reference
4-BromoanilinePhenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene (B28343)/H₂OHigh mdpi.com
4-BromoanilineAryl boronic acidsPd(OAc)₂-aq. DMFExcellent-
ortho-BromoanilinesVarious boronic estersCataCXium A Pd G3-2-MeTHFGood to Excellent rsc.org
4-BromoanilinePhenylboronic acid[PdCl(N,ODipp)(PPh₃)]Na₂CO₃-87 (at 60°C) mdpi.com

The Heck reaction, which couples an aryl halide with an alkene, is another important transformation where bromoanilines can be used. researchgate.net The presence of the aniline's amino group can potentially interact with the palladium catalyst, and in some cases, protection of this group is employed to achieve better results. However, successful Heck couplings with unprotected anilines have been reported, often depending on the specific catalyst system and reaction conditions. researchgate.net

Future Research Directions and Perspectives

Development of Novel and Sustainable Synthetic Pathways

The traditional synthesis of diaryl sulfides often involves multi-step procedures, harsh reaction conditions, and the use of environmentally hazardous reagents. Future research will undoubtedly focus on the development of novel, efficient, and sustainable synthetic pathways for 4-[(4-Bromophenyl)sulfanyl]aniline and its derivatives, aligning with the principles of green chemistry.

Key areas of exploration include:

Metal-Free and Catalyst-Free Reactions: Moving away from heavy metal catalysts that can contaminate the final product and pose environmental risks is a primary objective. Research into catalyst-free methods, potentially utilizing microwave irradiation or high-pressure conditions, could lead to cleaner and more cost-effective synthetic routes. ptfarm.plresearchgate.net Microwave-assisted synthesis, for example, has been shown to significantly reduce reaction times from hours to minutes for related aniline (B41778) derivatives. bibliotekanauki.pl

Photocatalytic Synthesis: Visible-light photocatalysis has emerged as a powerful tool for organic synthesis, offering mild reaction conditions and high selectivity. mdpi.comacs.org The development of photocatalytic methods for the C-S cross-coupling reaction to form this compound would be a significant advancement, potentially using benign and abundant catalysts. rsc.orgnih.gov

Enzyme-Catalyzed Synthesis: Biocatalysis offers an environmentally friendly alternative to traditional chemical synthesis. acs.org Exploring the use of engineered enzymes for the selective formation of the C-S bond in diaryl sulfides could provide highly efficient and enantioselective synthetic routes. acs.orgarabjchem.org

Green Solvents: The replacement of volatile organic compounds (VOCs) with greener alternatives like water is a crucial aspect of sustainable chemistry. bohrium.com Research into performing the synthesis of this compound in aqueous media or other environmentally benign solvents will be a key focus. organic-chemistry.org

Synthetic ApproachPotential AdvantagesRelevant Research Findings
Metal-Free SynthesisAvoids toxic metal contamination, cost-effective.Catalyst-free synthesis of diaryl sulfides has been achieved using potassium sulfide (B99878) as a sulfur source.
Photocatalytic SynthesisMild reaction conditions, high selectivity, use of renewable energy. mdpi.comVisible-light-induced synthesis of diaryl sulfides has been demonstrated. acs.org
Enzyme-Catalyzed SynthesisHigh selectivity, mild conditions, environmentally friendly. acs.orgEngineered cytochrome P450 enzymes have been used for C-H amination, a related transformation. acs.org
Synthesis in Green SolventsReduced environmental impact, improved safety. bohrium.comCopper-catalyzed coupling of aryl iodides with thiols has been successfully performed in water. organic-chemistry.org

Exploration of Advanced Computational Models for Predictive Design

Advanced computational models are becoming indispensable tools for the predictive design of molecules with desired properties, thereby accelerating the research and development process and reducing the need for extensive experimental work.

Future research in this area for this compound will likely involve:

Density Functional Theory (DFT) Calculations: DFT can be employed to investigate the electronic structure, molecular geometry, and spectroscopic properties of this compound and its derivatives. science.govnih.gov These calculations can provide insights into the molecule's reactivity, stability, and potential for various applications. For instance, DFT studies on a similar compound, 4-[(4-fluorophenyl)sulfanyl]aniline, revealed a significant dihedral angle between the phenyl rings, which influences its steric and electronic properties.

Quantitative Structure-Activity Relationship (QSAR) Studies: QSAR models can be developed to correlate the structural features of this compound derivatives with their biological or material properties. nih.govresearchgate.netresearchgate.nettandfonline.com This can aid in the design of new derivatives with enhanced activities for specific applications.

Machine Learning (ML) and Artificial Intelligence (AI): ML and AI algorithms can be trained on existing data to predict the properties of novel, un-synthesized derivatives of this compound. dtu.dkosti.govresearchgate.net This can significantly accelerate the discovery of new functional materials by enabling rapid virtual screening of large chemical spaces.

Computational MethodApplication in Predictive Design
Density Functional Theory (DFT)Prediction of electronic properties, molecular geometry, and reactivity. science.govnih.gov
Quantitative Structure-Activity Relationship (QSAR)Correlation of molecular structure with biological or material properties. nih.govresearchgate.netresearchgate.nettandfonline.com
Machine Learning (ML) / Artificial Intelligence (AI)High-throughput virtual screening and prediction of properties for novel derivatives. dtu.dkosti.govresearchgate.net

Rational Design of Derivatives for Targeted Materials Applications

The unique structure of this compound makes it an excellent scaffold for the rational design of derivatives with tailored properties for specific materials applications.

Future research will focus on the following areas:

Organic Electronics: By introducing various electron-donating or electron-withdrawing substituents onto the phenyl rings, the electronic properties of the molecule can be fine-tuned for applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs).

Nonlinear Optical (NLO) Materials: The push-pull electronic nature that can be engineered into derivatives of this compound makes them promising candidates for NLO materials, which have applications in optical communications and data storage.

Sensors: The aniline and sulfide moieties can act as binding sites for various analytes. Functionalization of the molecule could lead to the development of selective and sensitive chemical sensors. researchgate.net

Liquid Crystals: The rigid, rod-like structure of diaryl sulfides can be exploited to design liquid crystalline materials. By attaching flexible alkyl chains to the core structure, it may be possible to induce liquid crystalline phases with potential applications in display technologies.

Investigation of Supramolecular Self-Assembly for Hierarchical Structures

Supramolecular self-assembly, the spontaneous organization of molecules into well-defined, ordered structures, is a powerful bottom-up approach for the fabrication of functional nanomaterials. The investigation of the self-assembly of this compound and its derivatives is a promising avenue for future research.

Key research directions include:

Formation of Nanostructures: Exploring the ability of these molecules to self-assemble into various nanostructures such as nanofibers, nanorods, and nanosheets through non-covalent interactions like hydrogen bonding, π-π stacking, and halogen bonding. nih.gov The self-assembly of a selenium analogue, 4-((4-bromobenzyl)selanyl)aniline, has been shown to be driven by a combination of hydrogen bonds, stacking, and Br···Br interactions. researchgate.net

Langmuir-Blodgett (LB) Films: The LB technique can be used to fabricate highly ordered thin films of amphiphilic derivatives of this compound at the air-water interface, which can then be transferred to solid substrates. nih.govscirp.orgarxiv.orgdergipark.org.trresearchgate.net These films could have applications in molecular electronics and sensor technology.

Hierarchical Structures: The self-assembly of these molecules can lead to the formation of complex, hierarchical structures with controlled morphology and functionality. nih.gov Understanding and controlling this process is key to developing advanced materials with novel properties.

Self-Assembly TechniquePotential Outcome
Solution-based self-assemblyFormation of nanofibers, nanorods, and other nanostructures.
Langmuir-Blodgett (LB) filmsCreation of highly ordered monolayer and multilayer films on solid supports. nih.govscirp.orgarxiv.orgdergipark.org.trresearchgate.net
Surface-directed self-assemblyControlled organization of molecules on specific substrates for device fabrication. sciopen.com

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.